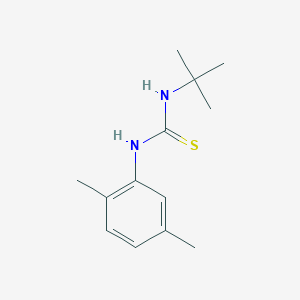
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea is an organic compound with the molecular formula C13H20N2S. It is a thiourea derivative, characterized by the presence of a tert-butyl group and a dimethylphenyl group attached to the thiourea core.
Mechanism of Action
Target of Action
It is structurally similar to diafenthiuron , a pesticide that impairs mitochondrial function in target pests .
Mode of Action
Based on its structural similarity to diafenthiuron , it may also impair mitochondrial function. Diafenthiuron’s highly reactive metabolite carbodiimide binds to the mitochondrial ATPase and porin, inhibiting ATP production .
Biochemical Pathways
If it acts similarly to diafenthiuron , it could affect the energy production pathway in cells by inhibiting ATP production .
Pharmacokinetics
Based on its structural similarity to diafenthiuron , it may have similar properties. Diafenthiuron is highly soluble in multiple organic solvents but dissolves poorly in aqueous solutions . This could impact its bioavailability.
Result of Action
If it acts similarly to Diafenthiuron , it could lead to energy depletion in cells due to the inhibition of ATP production .
Action Environment
Based on its structural similarity to diafenthiuron , it may have similar properties. Diafenthiuron has a strong sorption capacity and can accumulate persistently in aquatic and soil systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with tert-butylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (for nitration) and halogens (for halogenation) are employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-Butyl-3-[(2,5-dimethylphenyl)methylideneamino]thiourea
- 1-Tert-butyl-3,5-dimethylbenzene
Comparison: 1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea is unique due to the presence of both tert-butyl and dimethylphenyl groups, which confer distinct steric and electronic properties. These features differentiate it from similar compounds and influence its reactivity and applications .
Properties
IUPAC Name |
1-tert-butyl-3-(2,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9-6-7-10(2)11(8-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSWRSPXDEDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














